2,4-Dimethoxybenzaldehyde azine
Description
Overview of Azine Compound Class and Structure
Azines are a class of organic compounds characterized by the functional group RR′C=N−N=CRR′. wikipedia.org These compounds result from the condensation reaction between two equivalents of an aldehyde or a ketone with one equivalent of hydrazine (B178648). potsdam.edu Depending on the carbonyl precursor, azines are further categorized into aldazines (derived from aldehydes) and ketazines (derived from ketones). wikipedia.orgpotsdam.edu For an aldazine (B74668), the general formula features hydrogen atoms attached to the carbon of the C=N double bond. wikipedia.org The core structure of an azine can be described as two imine groups linked by a nitrogen-nitrogen single bond, making them 2,3-diaza analogues of 1,3-butadienes. researchgate.net It is important to distinguish this functional class from "azines" in Hantzsch-Widman nomenclature, which refers to six-membered aromatic heterocyclic compounds containing one or more nitrogen atoms, such as pyridine (B92270) or diazines. wikipedia.orgcollinsdictionary.com
General Significance and Research Relevance of Aldazines
Aldazines, as a subclass of azines, hold considerable importance in various fields of chemical science. They serve as versatile intermediates and synthons in organic synthesis. researchgate.net For instance, they are precursors for the synthesis of various heterocyclic compounds, including pyrazoles. wikipedia.org Characteristically, azines undergo hydrolysis to yield hydrazines and the corresponding carbonyl compounds. wikipedia.org They have also been utilized as precursors for hydrazones and diazo compounds. wikipedia.orgpotsdam.edu
The research relevance of aldazines extends to materials science, where they are investigated for the creation of liquid crystals and conducting materials. researchgate.net Their coordination chemistry as ligands for metal-organic compounds is also an active area of study. wikipedia.orgresearchgate.net Furthermore, various azine derivatives have been explored for their potential biological activities, making them of interest in medicinal chemistry and drug development research. researchgate.net
Specific Focus on 2,4-Dimethoxybenzaldehyde (B23906) Azine within Contemporary Chemical Research
2,4-Dimethoxybenzaldehyde azine is a symmetrical aldazine derived from the reaction of two molecules of 2,4-dimethoxybenzaldehyde with one molecule of hydrazine. nih.govresearchgate.net Its synthesis typically involves the direct condensation of 2,4-dimethoxybenzaldehyde with hydrazine hydrate (B1144303) in a solvent like methanol (B129727) at room temperature, which results in the formation of a light yellow precipitate. nih.govresearchgate.net
The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction. nih.govresearchgate.net The molecule possesses a crystallographically imposed center of symmetry at the midpoint of the N-N bond, resulting in a trans conformation about the azine bridge. nih.govresearchgate.net A notable structural feature is the coplanarity of the methoxy (B1213986) groups with the benzene (B151609) ring, which suggests the presence of a conjugation effect. nih.govresearchgate.net The compound is soluble in solvents like chloroform, benzene, and toluene, but insoluble in acetonitrile, methanol, and ethanol (B145695). nih.govresearchgate.net
The precursor, 2,4-dimethoxybenzaldehyde, is a significant compound in its own right, used as an intermediate in the synthesis of pharmaceuticals and as a component in the fragrance industry. innospk.comchemimpex.com It is also employed as a specific reagent for the quantification of phlorotannins, a class of polyphenolic compounds. innospk.comwikipedia.org The study of this compound contributes to the fundamental understanding of azine chemistry, particularly regarding the influence of substituted aromatic rings on the structural and electronic properties of the azine framework.
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₂₀N₂O₄ |
| Molecular Weight | 328.36 g/mol |
| Appearance | Light yellow precipitate / Bright large yellow crystals |
| Melting Point | 473 K |
| Solubility | Soluble in chloroform, benzene, toluene; Insoluble in acetonitrile, methanol, ethanol |
| CAS Number | 62721-39-5 |
Data sourced from references nih.govresearchgate.netsigmaaldrich.com.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 6.775 (2) Å |
| b | 9.014 (3) Å |
| c | 14.081 (3) Å |
| β | 100.42 (2)° |
| Volume (V) | 845.7 (4) ų |
| Z | 2 |
| N-N Bond Distance | 1.414 (4) Å |
| C1—N1—N1'—C1' Torsion Angle | 180° |
Data sourced from references nih.govresearchgate.net.
Structure
3D Structure
Properties
CAS No. |
62721-39-5 |
|---|---|
Molecular Formula |
C18H20N2O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]methanimine |
InChI |
InChI=1S/C18H20N2O4/c1-21-15-7-5-13(17(9-15)23-3)11-19-20-12-14-6-8-16(22-2)10-18(14)24-4/h5-12H,1-4H3/b19-11+,20-12+ |
InChI Key |
VXGDBTSCPMXTBL-AYKLPDECSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/N=C/C2=C(C=C(C=C2)OC)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NN=CC2=C(C=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dimethoxybenzaldehyde Azine
Solvent-Free Reaction Protocols
Solvent-free synthesis offers significant advantages by reducing chemical waste, simplifying work-up procedures, and often lowering energy consumption. One approach involves the direct reaction of the neat reactants, sometimes with the aid of microwave irradiation to accelerate the reaction. While specific data for the solvent-free synthesis of 2,4-Dimethoxybenzaldehyde (B23906) azine is not abundant, the general methodology has been successfully applied to a variety of aromatic aldehydes and hydrazines. For instance, the synthesis of substituted hydrazones, a related class of compounds, has been achieved in high yields by grinding the reactants with a fly-ash-H2SO4 catalyst under solvent-free conditions. jscimedcentral.com This suggests that a similar solvent-free approach, potentially with a solid acid catalyst, could be a viable green route to 2,4-Dimethoxybenzaldehyde azine.
Mechanochemical Synthesis Techniques
Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, represents a powerful green synthetic tool. "Grindstone chemistry," the manual grinding of reactants in a mortar and pestle, is a simple and effective mechanochemical method. chowgules.ac.in Research has shown that highly conjugated azines can be prepared in high yields (>97%) by the solid-state grinding of solid hydrazine (B178648) with various aldehydes and ketones at room temperature. ewha.ac.krresearchgate.net This method is advantageous as it often proceeds without the need for solvents or catalysts and produces water as the only byproduct. researchgate.net
A general procedure for this type of synthesis involves grinding the aldehyde and a solid form of hydrazine together in a mortar and pestle. The reaction progress can often be monitored visually by a change in the physical state of the mixture. This technique has been successfully applied to a range of aromatic aldehydes, suggesting its applicability to the synthesis of this compound. The simplicity, high efficiency, and environmentally benign nature of mechanochemical synthesis make it a compelling alternative to traditional solvent-based methods.
Below is a table summarizing the different synthetic approaches:
| Synthetic Methodology | Reactants | Solvent | Catalyst | Key Features |
| Stoichiometric Condensation | 2,4-Dimethoxybenzaldehyde, Hydrazine Hydrate (B1144303) | Methanol (B129727) | None reported | Direct precipitation of product; Moderate yield. ewha.ac.kr |
| Catalytic Condensation | Aldehydes, Hydrazine Hydrate | Various | Acetic Acid, Ru(II) complexes | Potential for improved reaction rates and yields. ekb.egchemistryviews.org |
| Solvent-Free Synthesis | Aromatic Aldehydes, Hydrazines | None | Fly-ash-H2SO4 (for related compounds) | Reduced waste, simplified work-up. jscimedcentral.com |
| Mechanochemical Synthesis | Aldehydes, Solid Hydrazine | None | None | High yields, environmentally friendly, simple procedure. ewha.ac.krresearchgate.net |
Rapid Synthesis Methodologies
The synthesis of azines, including this compound, has traditionally been achieved through the condensation reaction of corresponding aldehydes or ketones with hydrazine. arkat-usa.org However, contemporary research focuses on developing more efficient, rapid, and environmentally benign synthetic routes. Methodologies such as microwave-assisted and ultrasound-assisted synthesis have emerged as powerful tools to accelerate these reactions, often leading to higher yields and purity in significantly shorter time frames compared to conventional heating methods. researchgate.net
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat chemical reactions, which can lead to dramatic rate enhancements, improved yields, and cleaner reaction profiles. researchgate.netreadarticle.org This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles from substituted benzaldehydes. arkat-usa.orgsphinxsai.com In a typical procedure, the reactants are mixed, sometimes in the absence of a solvent (solvent-free conditions), and irradiated in a dedicated microwave reactor for a short period, often ranging from minutes to seconds. readarticle.orgarkat-usa.org
For the synthesis of azines, this would involve the reaction of an aldehyde with hydrazine hydrate. While specific studies on the microwave-assisted synthesis of this compound are not prevalent, the synthesis of other substituted benzaldehyde (B42025) derivatives provides a strong precedent. For instance, the microwave-assisted reaction of various benzaldehydes with other reagents has been shown to proceed efficiently, with reaction times as short as 5-10 minutes and temperatures around 150°C, yielding the desired products in good yields. mdpi.comnih.gov A proposed rapid synthesis would involve irradiating a mixture of 2,4-dimethoxybenzaldehyde and hydrazine hydrate, potentially with a few drops of a catalyst or in a solvent-free manner, for a few minutes. readarticle.orgarkat-usa.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Compounds
This table illustrates the significant reduction in reaction time and potential for improved yields with microwave-assisted synthesis compared to conventional methods for reactions involving substituted benzaldehydes.
| Compound Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 1,2-Disubstituted Benzimidazoles | Conventional | 60 min | 61.4% | nih.gov |
| 1,2-Disubstituted Benzimidazoles | Microwave-Assisted | 5 min | >96% | nih.gov |
| Chalcones | Conventional (Stirring) | 2-4 hours | ~70-90% | arkat-usa.org |
| Chalcones | Microwave-Assisted | 3-5 min | ~85-95% | arkat-usa.org |
| 2,4-dimethoxybenzylaminotriazines | Microwave-Assisted | 5-10 min | 57-58% | mdpi.com |
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. nih.gov The formation, growth, and collapse of bubbles in the reaction medium generate localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. nih.govlew.ro This methodology offers advantages such as shorter reaction times, mild reaction conditions, and high yields.
The application of ultrasound has been proven effective for the synthesis of hydrazone derivatives from substituted benzaldehydes. In these procedures, a mixture of the aldehyde and a hydrazide in a suitable solvent like ethanol (B145695) is irradiated in an ultrasonic bath at room temperature. Reactions that might take several hours under conventional heating can often be completed in minutes with ultrasound, yielding products in good to excellent yields. nih.gov For the synthesis of this compound, this would involve sonicating a mixture of 2,4-dimethoxybenzaldehyde and hydrazine hydrate. The use of ultrasound can significantly reduce the reaction time from hours to as little as 20 minutes under mild, catalyst-free conditions. nih.gov
Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Related Hydrazone Derivatives
This table demonstrates the effectiveness of ultrasound irradiation in accelerating the synthesis of hydrazone derivatives, which are structurally related to azines.
| Compound Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Benzoxazinonylhydrazones | Conventional (Reflux) | 3-5 hours | 70-85% | |
| Benzoxazinonylhydrazones | Ultrasound-Assisted | 15-25 min | 85-96% | |
| Azatetracyclic Azides | Conventional (Stirring) | 48 hours | Good | lew.ro |
| Azatetracyclic Azides | Ultrasound-Assisted | 2 hours | Improved by 10-15% | lew.ro |
Crystallographic Elucidation and Structural Analysis of 2,4 Dimethoxybenzaldehyde Azine
Single-Crystal X-ray Diffraction (SCXRD) Analysis
Single-crystal X-ray diffraction (SCXRD) is the definitive method for establishing the precise atomic arrangement within a crystalline solid. For 2,4-Dimethoxybenzaldehyde (B23906) azine, this technique has been employed to elucidate its molecular and supramolecular structure.
Determination of Crystal System and Space Group
The analysis of the diffraction pattern of a single crystal of 2,4-Dimethoxybenzaldehyde azine revealed that it crystallizes in the monoclinic system. nih.gov The specific space group was determined to be P2₁/c. nih.govresearchgate.net This space group indicates that the crystal possesses a center of inversion, which has direct implications for the molecular symmetry within the crystal lattice. The molecule itself possesses a crystallographically imposed inversion center located at the midpoint of the N—N bond. nih.govresearchgate.net
Refinement of Unit Cell Parameters and Molecular Geometry
The unit cell parameters for this compound have been precisely refined. These parameters define the dimensions and shape of the fundamental repeating unit of the crystal. The refined parameters are summarized in the table below.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.775 (2) |
| b (Å) | 9.014 (3) |
| c (Å) | 14.081 (3) |
| β (°) | 100.42 (2) |
| V (ų) | 845.7 (4) |
| Z | 2 |
Data sourced from Islam et al. (2009). nih.govresearchgate.net
The molecular formula of the compound is C₁₈H₂₀N₂O₄, and with two molecules (Z=2) per unit cell, this confirms the presence of a molecular inversion center. nih.gov The key bond distance for the azine bridge, N1—N1', is 1.414 (4) Å. nih.govresearchgate.net This value is comparable to those observed in related structures such as methoxybenzaldehyde azine (1.418 Å) and N,N'-bis(4-hydroxybenzylidene)-hydrazine (1.415 Å). nih.govresearchgate.net
Conformation Analysis of the Azine Bridge (N═N) and Torsion Angles
The azine bridge (C=N—N=C) adopts a trans conformation. nih.govresearchgate.net This is a direct consequence of the crystallographically imposed inversion center at the midpoint of the N—N bond. nih.govresearchgate.net This results in a C1—N1—N1'—C1' torsion angle of 180°. nih.govresearchgate.net This extended conformation is a common feature in symmetrically substituted azines.
Investigation of Planarity and Coplanarity of Aromatic and Methoxy (B1213986) Groups
The molecule exhibits a high degree of planarity among its non-hydrogen atoms. nih.govresearchgate.net The methoxy groups are nearly coplanar with the benzene (B151609) ring to which they are attached. nih.govnih.gov The interplanar angles between the methoxy groups and the benzene ring are small, measured at 14.4 (2)° and 3.1 (3)°. nih.govresearchgate.netnih.gov This near-coplanarity is significant as it facilitates electronic communication between the methoxy groups and the aromatic system.
Assessment of Crystal Packing and Intermolecular Interactions
The crystal packing of this compound is characterized by the absence of π-π stacking interactions between the aromatic rings. nih.govresearchgate.net This is a notable feature, as such interactions are often observed in the crystal structures of aromatic compounds. The packing is instead influenced by other, weaker intermolecular forces. While not explicitly detailed for the 2,4-dimethoxy derivative in the provided search results, a related compound, 2,3-dimethoxybenzaldehyde (B126229) azine, exhibits weak intermolecular C—H⋯O hydrogen bonding. iucr.org It is plausible that similar interactions contribute to the crystal packing of the 2,4-dimethoxy isomer.
Comparative Structural Studies with Analogous Azine Derivatives
The structural parameters of this compound can be compared with those of other analogous azine derivatives to understand the influence of substituents on the molecular geometry.
The N1-N1' bond distance in this compound is 1.414 (4) Å. researchgate.netresearchgate.net This is comparable to the N-N bond lengths observed in other azine derivatives such as methoxybenzaldehyde azine (1.418 Å) and N,N'-bis(4-hydroxybenzylidene)-hydrazine (1.415 Å). researchgate.netresearchgate.net Aromatic azines, in general, exhibit a range of conformations from essentially planar to significantly twisted, which is largely influenced by steric interactions of the substituents on the azine carbon atoms. arkat-usa.org
Table 2: Comparison of Selected Bond Lengths (Å) and Torsion Angles (°) in Azine Derivatives
| Compound | N-N Bond Length (Å) | C=N Bond Length (Å) | C-N-N-C Torsion Angle (°) | Reference |
| This compound | 1.414 (4) | 1.278 (3) | 180 | researchgate.netresearchgate.net |
| Methoxybenzaldehyde azine | 1.418 | - | - | researchgate.netresearchgate.net |
| N,N'-bis(4-hydroxybenzylidene)-hydrazine | 1.415 | - | - | researchgate.netresearchgate.net |
| para-substituted acetophenone (B1666503) azines | - | - | Varying | missouri.edu |
The planarity observed in this compound is a common feature in many aromatic azines, although significant deviations can occur with bulky substituents. arkat-usa.org The electronic nature of the para-substituents in acetophenone azines has been shown to influence the structural parameters, providing insight into the electron-withdrawing or -donating ability of the azine group itself. missouri.edu The systematic study of these derivatives allows for a deeper understanding of the structure-property relationships within this class of compounds.
Spectroscopic Characterization of 2,4 Dimethoxybenzaldehyde Azine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the local chemical environments of atomic nuclei. For 2,4-Dimethoxybenzaldehyde (B23906) azine, both ¹H and ¹³C NMR spectra provide key insights into its symmetric structure.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of 2,4-Dimethoxybenzaldehyde azine is expected to exhibit a set of signals corresponding to the aromatic protons and the methoxy (B1213986) and azomethine protons. Due to the molecule's symmetry, the two 2,4-dimethoxyphenyl moieties are chemically equivalent, simplifying the spectrum.
The most downfield signal is anticipated to be the singlet corresponding to the two equivalent azomethine protons (-CH=N-). For a closely related compound, (E,E)-2-hydroxy-3-methoxybenzaldehyde azine, this proton appears at 8.97 ppm. beilstein-journals.org The aromatic region will display signals for the three distinct protons on each benzene (B151609) ring. The proton at the 6-position, being ortho to the C=N bond, is expected to be the most deshielded of the aromatic protons. The protons at the 3 and 5-positions will also give rise to distinct signals. The four methoxy groups, being in two different chemical environments (at the 2- and 4-positions), should present as two sharp singlets, each integrating to six protons. In a similar compound, (E,E)-1,2-bis(2,3,4-trimethoxybenzylidene)hydrazine, the methoxy protons appear as distinct singlets around 3.9 ppm. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Azomethine H | ~8.9 | Singlet | 2H |
| Aromatic H (Position 6) | ~7.8-8.0 | Doublet | 2H |
| Aromatic H (Position 5) | ~6.6-6.8 | Doublet of Doublets | 2H |
| Aromatic H (Position 3) | ~6.5-6.7 | Doublet | 2H |
| Methoxy H (Position 4) | ~3.9 | Singlet | 6H |
| Methoxy H (Position 2) | ~3.8 | Singlet | 6H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum will further confirm the symmetrical nature of this compound. It is expected to show nine distinct signals, corresponding to the nine chemically non-equivalent carbon atoms.
The azomethine carbon (-CH=N-) will appear significantly downfield, typically in the range of 160-165 ppm. The carbon atoms of the benzene ring will resonate in the aromatic region (approximately 100-165 ppm). The carbons bearing the methoxy groups (C2 and C4) will be the most deshielded among the ring carbons due to the electronegativity of the oxygen atoms. The quaternary carbon (C1) attached to the azomethine group will also be in this region. The protonated carbons (C3, C5, and C6) will appear at higher field strengths within the aromatic region. The two distinct methoxy carbons will produce signals around 55-56 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=N | ~162 |
| C4 (Ar-O) | ~163 |
| C2 (Ar-O) | ~161 |
| C6 (Ar-H) | ~128 |
| C1 (Ar-C=N) | ~118 |
| C5 (Ar-H) | ~106 |
| C3 (Ar-H) | ~98 |
| Methoxy C (Position 4) | ~56.0 |
| Methoxy C (Position 2) | ~55.5 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.
A strong absorption band characteristic of the C=N stretching vibration of the azine group is anticipated around 1600-1625 cm⁻¹. For instance, in (E,E)-2-hydroxy-3-methoxybenzaldehyde azine, this band appears at 1615 cm⁻¹. beilstein-journals.org The aromatic C=C stretching vibrations will likely appear as a series of bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the methoxy groups are expected to produce strong bands in the region of 1250-1270 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric). The C-H stretching vibrations of the aromatic and methoxy groups will be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch (Methoxy) | 3000-2800 | Medium |
| C=N Stretch (Azine) | 1625-1600 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| Asymmetric C-O Stretch (Methoxy) | 1270-1250 | Strong |
| Symmetric C-O Stretch (Methoxy) | 1040-1020 | Strong |
| Out-of-plane C-H Bending | 900-675 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions within the conjugated system. The extended conjugation involving the two aromatic rings and the azine linkage suggests that the molecule will absorb in the UV region. For a similar compound, 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline, absorption maxima are observed at 325 and 340 nm. researchgate.net It is expected that this compound will exhibit strong absorptions in a similar range.
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λ_max (nm) | Solvent |
| π→π | ~320-360 | Ethanol (B145695)/Methanol (B129727) |
| n→π | ~270-290 | Ethanol/Methanol |
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. The molecular ion peak ([M]⁺) for this compound would be expected at an m/z of 328.36, corresponding to its molecular weight. nih.govresearchgate.net Predicted mass spectrometry data suggests the presence of adducts such as [M+H]⁺ at m/z 329.14958 and [M+Na]⁺ at m/z 351.13152. researchgate.net
The fragmentation pattern would likely involve the cleavage of the N-N bond or the loss of methoxy groups. A significant fragment would be expected at m/z 164, corresponding to the 2,4-dimethoxybenzylidene imine cation, resulting from the symmetrical cleavage of the N-N bond. Further fragmentation could involve the loss of a methyl group (CH₃) to give a fragment at m/z 149, or the loss of formaldehyde (B43269) (CH₂O) from the methoxy group.
Table 5: Predicted Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment |
| 328 | [C₁₈H₂₀N₂O₄]⁺ (Molecular Ion) |
| 164 | [C₉H₁₀NO₂]⁺ |
| 149 | [C₈H₇NO₂]⁺ |
| 135 | [C₈H₇O₂]⁺ |
Computational Chemistry and Theoretical Investigations of 2,4 Dimethoxybenzaldehyde Azine
Density Functional Theory (DFT) Calculations
DFT has become a standard method in quantum chemistry for investigating the electronic structure of molecules. A typical study would involve the use of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation for the molecule.
The first step in a DFT study is the optimization of the molecule's geometry. This process calculates the lowest energy arrangement of the atoms, providing theoretical bond lengths, bond angles, and dihedral angles. These calculated parameters would then be compared with the experimental values obtained from X-ray crystallography to validate the computational method. Any discrepancies between the theoretical and experimental values can offer insights into the effects of the crystal packing environment.
Table 1: Comparison of Experimental and Hypothetical DFT-Optimized Geometrical Parameters for 2,4-Dimethoxybenzaldehyde (B23906) Azine
| Parameter | Experimental (Crystallography) nih.gov | Hypothetical DFT/B3LYP/6-311++G(d,p) |
| N1-N1' Bond Length (Å) | 1.414 | Data not available |
| C1-N1 Bond Length (Å) | 1.278 | Data not available |
| C1-N1-N1' Bond Angle (°) | Data not available | Data not available |
| C1-N1-N1'-C1' Torsion Angle (°) | 180 | Data not available |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity. For 2,4-dimethoxybenzaldehyde azine, this analysis would reveal the regions of the molecule most likely to be involved in chemical reactions.
Table 2: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound
| Parameter | Energy (eV) |
| E(HOMO) | Data not available |
| E(LUMO) | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential (red and yellow areas) around the nitrogen and oxygen atoms, indicating their susceptibility to electrophilic attack, and positive potential (blue areas) around the hydrogen atoms.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These parameters provide a quantitative measure of the molecule's reactivity and stability. Key parameters include:
Ionization Potential (I): The energy required to remove an electron (approximated as -E(HOMO)).
Electron Affinity (A): The energy released when an electron is added (approximated as -E(LUMO)).
Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).
Chemical Softness (S): The reciprocal of hardness ( 1/η ).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons ( χ²/2η ).
Table 3: Hypothetical Global Reactivity Parameters for this compound
| Parameter | Value |
| Ionization Potential (I) (eV) | Data not available |
| Electron Affinity (A) (eV) | Data not available |
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Chemical Softness (S) | Data not available |
| Electrophilicity Index (ω) | Data not available |
Theoretical Examination of Electron Delocalization and Conjugation Inhibition
The planar structure of this compound suggests significant electron delocalization across the molecule. A Natural Bond Orbital (NBO) analysis would be employed to quantify this delocalization. NBO analysis examines the interactions between filled and vacant orbitals, providing a measure of their energetic significance. Strong interactions between the π orbitals of the benzene (B151609) rings and the azine bridge would confirm the extent of conjugation. This analysis could also reveal any steric or electronic factors that might inhibit perfect conjugation, for instance, by analyzing the delocalization energies between different parts of the molecule.
First-Principles Studies of Advanced Electronic and Optical Properties
Beyond the basic electronic structure, first-principles calculations can be used to predict advanced properties. This includes the calculation of molecular polarizability and hyperpolarizability, which are measures of how the electron cloud is distorted by an external electric field. These properties are crucial for determining a molecule's potential in nonlinear optical (NLO) applications. A time-dependent DFT (TD-DFT) calculation could also be performed to simulate the UV-Visible absorption spectrum, predicting the electronic transitions and their corresponding wavelengths.
Band Gap Determination
No published data are available for the computationally determined band gap of this compound. This would typically involve the calculation of the HOMO-LUMO energy gap.
Table 1: Calculated Band Gap of this compound
| Computational Method | Basis Set | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|
Dielectric Constant and Polarizability Calculations
There are no computational studies reporting the dielectric constant or polarizability of this compound in the reviewed literature.
Table 2: Calculated Dipole Moment and Polarizability of this compound
| Parameter | Calculated Value | Units |
|---|---|---|
| Dipole Moment (µ) | Data not available | Debye |
| Mean Polarizability (α) | Data not available | esu |
Phonon Mode Analysis
A phonon mode analysis for this compound has not been reported. Such an analysis would provide insight into the vibrational modes of its crystal lattice.
Table 3: Calculated Phonon Frequencies for this compound
| Mode Number | Symmetry | Frequency (cm⁻¹) | Description |
|---|
Compound Names
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4-Dimethoxybenzaldehyde |
| Hydrazine (B178648) |
| Chloro-benzaldehyde |
Reactivity and Chemical Transformations of 2,4 Dimethoxybenzaldehyde Azine
Chemical Stability and Hydrolysis Behavior
2,4-Dimethoxybenzaldehyde (B23906) azine, with the molecular formula C18H20N2O4, is a crystalline solid at room temperature. nih.govresearchgate.net Structurally, the molecule possesses a crystallographically imposed center of symmetry at the midpoint of the N—N bond, adopting a trans conformation. nih.govresearchgate.net The methoxy (B1213986) groups are observed to be coplanar with the benzene (B151609) ring, which suggests a degree of electronic conjugation throughout the molecule. nih.govresearchgate.net This inherent stability is also reflected in its solubility profile; the compound is soluble in solvents like chloroform, benzene, and toluene, while being insoluble in methanol (B129727), ethanol (B145695), and acetonitrile. nih.govresearchgate.net
The stability of the azine linkage is a critical factor in its chemical behavior, particularly its resistance to hydrolysis. Azines, as a class, are notably stable in the presence of water, a characteristic that distinguishes them from the more readily hydrolyzable imines. ulb.beresearchgate.net However, their stability is pH-dependent. Studies on analogous azine systems demonstrate that hydrolysis is significantly influenced by the acidity of the medium. For instance, monitoring the hydrolysis of a structurally related azine in a D2O/DMSO-d6 mixture across different pD values revealed the dynamic equilibrium between the azine, its corresponding aldehyde, and the intermediate hydrazone. rsc.org The stability of azines in aqueous solutions can be modulated, with significant hydrolysis occurring under specific acidic conditions. rsc.org For example, the presence of an acid catalyst like trifluoroacetic acid (TFA) can promote hydrolysis. rsc.org
The table below illustrates the typical pH-dependent stability of an azine, showing the molar percentages of azine, aldehyde, and hydrazone at equilibrium.
| pD Value | Time | Mol % Aldehyde (E) | Mol % Azine (EE) | Mol % Hydrazone (EH) |
| Acidic | 6 days | >95% | <5% | <1% |
| Neutral | 6 days | ~10% | ~90% | <1% |
| Basic | 6 days | <5% | >95% | <1% |
| Note: This data is representative of a model azine system and illustrates the general trend of hydrolysis behavior. rsc.org |
Role of the Azine Bridge in Chemical Reactivity
The N—N single bond and the two adjacent C=N double bonds of the azine bridge (–C=N–N=C–) are central to the reactivity of 2,4-Dimethoxybenzaldehyde azine. This linkage is not merely a static connector but an active participant in the compound's chemical transformations. The bond distance of the N—N linkage in this compound is approximately 1.414 Å, which is comparable to that in similar aromatic azines. nih.govresearchgate.net
The azine bridge imparts a unique combination of stability and dynamism. Unlike the more labile imine linkage, the azine bridge offers enhanced stability, particularly against hydrolysis in neutral or basic aqueous environments. ulb.beresearchgate.net This robustness allows for the construction of stable molecular architectures. However, the true utility of the azine bridge lies in its capacity for reversible reactions under specific stimuli, forming the basis of its application in dynamic covalent chemistry (DCC). nih.govrsc.org The nitrogen lone pairs, while contributing to the basicity of the molecule, can also interact with catalysts and influence the electronic properties of the entire conjugated system. nih.gov This electronic communication across the bridge is evidenced by the coplanarity of the aromatic rings and methoxy groups, suggesting an extended π-system. nih.govresearchgate.net
Dynamic Covalent Chemistry (DCC) Applications
Dynamic covalent chemistry (DCC) leverages reversible covalent bond formation to create complex molecular systems that can adapt their constitution in response to external stimuli. nih.govrsc.org Azines, including this compound, are excellent candidates for DCC as they balance the stability of a covalent bond with the potential for component exchange. ulb.beresearchgate.net
Reversible Exchange and Equilibration in Azine Libraries
A key feature of DCC is the ability to generate dynamic combinatorial libraries (DCLs). In the context of azines, a DCL can be formed by mixing different aldehydes with hydrazine (B178648) or by mixing different pre-formed azines. The components of the library undergo reversible exchange reactions, leading to a mixture of all possible azine species at equilibrium.
Studies have shown that libraries composed of azines and aldehydes can reach equilibrium in less than an hour under appropriate conditions. ulb.be For example, when two different symmetrical azines (e.g., AA and BB) are mixed, they can scramble to form the asymmetrical azine (AB) until a statistical distribution is reached (AA:BB:AB ratio of 1:1:2). researchgate.net The rate and position of this equilibrium are sensitive to the electronic nature of the substituents on the aromatic rings. researchgate.net The methoxy groups in this compound, being electron-donating, influence the electrophilicity of the imine carbon and thus affect the kinetics and thermodynamics of the exchange process.
The table below shows a representative example of an azine exchange reaction reaching equilibrium.
| Reaction Components | Solvent | Time to Equilibrium | Equilibrium Distribution |
| Azine AA + Azine BB | CDCl3 | < 1 hour | Statistical (1:1:2 of AA:BB:AB) |
| Azine AA + Aldehyde B | CDCl3 | < 1 hour | Statistical |
| Note: This data is based on general findings for azine exchange reactions. researchgate.net |
Catalytic Control (e.g., acid catalysis, pH-switching) of Exchange Kinetics
The kinetics of the reversible exchange in azine-based DCC can be precisely controlled through catalysis. Acid catalysis is a primary method for accelerating the equilibration of azine libraries. The exchange mechanism is believed to proceed through the formation of a hydrazone intermediate, a process that is catalyzed by acid. rsc.org
The rate of exchange is highly dependent on the solvent and the presence of a catalyst. For instance, in a non-polar solvent like chloroform, exchange can be rapid. However, the exchange rate can be significantly altered by the addition of acid or by changing the solvent system. researchgate.net In acetonitrile, the exchange can be very slow (taking over a week), but the addition of a catalytic amount of trifluoroacetic acid (TFA) can accelerate the equilibration to within 24 hours. researchgate.net Further increasing the catalyst loading or adding a small amount of water can lead to even faster equilibration, often within an hour. researchgate.net This "on/off" switching capability, controlled by pH or the presence of a catalyst, is a powerful feature of azine-based DCC, allowing for temporal control over the formation and adaptation of dynamic molecular systems. researchgate.netrsc.org
Advanced Applications and Functionalization of 2,4 Dimethoxybenzaldehyde Azine
Utility in Materials Science
The unique structural and electronic properties of 2,4-dimethoxybenzaldehyde (B23906) azine make it a promising candidate for the development of advanced materials. The presence of nitrogen atoms in the azine bridge and the electron-donating methoxy (B1213986) groups on the phenyl rings are key features that can be exploited in the design of functional materials.
Precursor in Metal-Organic Frameworks (MOFs) Synthesis
While the direct use of 2,4-dimethoxybenzaldehyde azine as a primary ligand in the synthesis of Metal-Organic Frameworks (MOFs) is not extensively documented in publicly available research, the fundamental characteristics of the molecule suggest its potential in this area. MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The nitrogen atoms of the azine bridge in this compound could potentially coordinate with metal centers. Furthermore, the dimethoxy-substituted phenyl rings can be functionalized with additional coordinating groups, such as carboxylates or pyridyls, to create multidentate ligands suitable for MOF construction. The structural flexibility and electronic nature of the azine backbone could influence the resulting MOF's topology, porosity, and catalytic or sensing properties.
Component in Covalent Organic Frameworks (COFs) Development
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, and azine-linked COFs are a well-established subclass. nih.govnih.gov These are typically synthesized through the condensation reaction of hydrazine (B178648) with poly-aldehyde monomers. nih.govnih.gov Given this, 2,4-dimethoxybenzaldehyde is a viable candidate as a difunctional building block for the synthesis of linear or two-dimensional azine-linked COFs.
The general synthetic route would involve the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate (B1144303) under solvothermal conditions. The resulting COF would possess a porous structure with the 2,4-dimethoxyphenyl groups lining the pore walls. The presence of the methoxy groups could enhance the framework's stability and influence its interaction with guest molecules, making it potentially useful for applications in gas storage and separation. A study on hydrazine-hydrazide-linked COFs highlights the versatility of hydrazine-based linkages in creating robust and functional porous materials. nih.govresearchgate.netescholarship.org
Table 1: Potential Building Blocks for Azine-Linked COFs
| Aldehyde Monomer | Hydrazine Source | Potential COF Linkage |
|---|---|---|
| 2,4-Dimethoxybenzaldehyde | Hydrazine Hydrate | Azine (-C=N-N=C-) |
| Terephthalaldehyde | Hydrazine Hydrate | Azine (-C=N-N=C-) |
Exploration for Non-Linear Optical (NLO) Materials
Materials with non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. Organic molecules with extended π-conjugation and charge-transfer characteristics often exhibit significant NLO responses. The structure of this compound, with its conjugated C=N-N=C bridge connecting two electron-rich aromatic rings, suggests potential for NLO activity. nih.govresearchgate.net
Table 2: Comparison of NLO Properties of Related Compounds
| Compound | Key Structural Feature | Observed/Predicted NLO Property | Reference |
|---|---|---|---|
| 4-[(2-Hydroxy-3-methoxybenzylidene) amino] benzoic acid | Schiff base with donor/acceptor groups | High third-order NLO susceptibility | nih.gov |
| Azobenzene (B91143) Derivatives | Extended π-conjugation | Tunable two-photon absorption | nih.govresearchgate.net |
Application in Chemo- and Biosensor Design
The development of chemical sensors for the detection of ions and small molecules is a critical area of research. Azine derivatives have emerged as promising platforms for fluorescent and colorimetric chemosensors. The nitrogen atoms in the azine bridge can act as binding sites for metal ions, and the photophysical properties of the molecule can be modulated upon binding.
For instance, a methoxyphenylcycl[3.2.2]azine derivative has been reported as a fluorescent sensor for Co2+ ions. researchgate.net The design of chemosensors often involves the incorporation of specific recognition moieties and a signal transducer. The this compound scaffold could be functionalized to create selective sensors for various analytes. The methoxy groups can be demethylated to yield hydroxyl groups, which are known to be excellent metal ion binding sites. The change in fluorescence or color upon analyte binding would form the basis of the sensing mechanism. While specific studies on this compound as a chemosensor are not prevalent, the general applicability of the azine functional group in sensor design is well-established.
Role in Organic Synthesis and Heterocyclic Chemistry
The C=N-N=C core of azines is a versatile functional group that can participate in a variety of organic transformations, making azines valuable intermediates in the synthesis of heterocyclic compounds.
Intermediates for the Generation of Diverse Heterocyclic Systems (e.g., 1,2,4-triazoles, 1,2,4-triazines, benzoxazepines)
While the direct conversion of this compound into these specific heterocyclic systems is not explicitly detailed in the surveyed literature, the general reactivity of azines suggests plausible synthetic pathways.
1,2,4-Triazoles: The synthesis of 1,2,4-triazoles often involves the cyclization of intermediates containing a C-N-N-C-N fragment. Although no direct route from a simple benzaldehyde (B42025) azine is common, azines can be conceptually envisioned as precursors to such fragments through reactions that introduce an additional nitrogen atom. More conventional methods for synthesizing 1,2,4-triazoles involve the reaction of hydrazides with various reagents. nih.gov
1,2,4-Triazines: The synthesis of 1,2,4-triazines typically involves the condensation of 1,2-dicarbonyl compounds with aminoguanidine (B1677879) or the reaction of α-haloketones with hydrazides followed by cyclization. nih.govresearchgate.net An intramolecular Staudinger aza-Wittig reaction has also been employed for the synthesis of fused 1,2,4-triazines. nih.gov While a direct conversion from this compound is not a standard method, its structural components could potentially be incorporated into triazine rings through multi-step synthetic sequences.
Benzoxazepines: Benzoxazepines are seven-membered heterocyclic compounds. Their synthesis often involves the cyclization of appropriately substituted amino- or amido-phenols or the reaction of 2-aminophenols with α,β-unsaturated ketones. researchgate.netresearchgate.netrsc.org There is no reported direct synthesis of benzoxazepines from benzaldehyde azines. However, the 2,4-dimethoxyphenyl moieties of the azine could be chemically modified to generate precursors suitable for benzoxazepine ring formation.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Hydrazine |
| 2,4-Dimethoxybenzaldehyde |
| 1,2,4-Triazole |
| 1,2,4-Triazine |
| Benzoxazepine |
| Terephthalaldehyde |
| 1,3,5-Triformylbenzene |
| 4-[(2-Hydroxy-3-methoxybenzylidene) amino] benzoic acid |
| Azobenzene |
| Co2+ |
| 2-Aminophenol |
Versatility as a Protecting Group for Carbonyl Compounds
The protection of carbonyl groups is a crucial strategy in multi-step organic synthesis to prevent their reaction with certain reagents. Azines, formed by the reaction of carbonyl compounds with hydrazine, serve as a useful class of protecting groups. researchgate.netnih.gov The formation of this compound from its corresponding aldehyde is a straightforward condensation reaction. This symmetric azine can, in turn, be used in exchange reactions, but more fundamentally, the principle of azine formation is applied to protect various aldehydes and ketones.
The key to their versatility lies in the stability of the azine linkage under specific conditions and its facile cleavage to regenerate the parent carbonyl compound when desired. The protection step typically involves reacting a carbonyl compound with a hydrazine source. Subsequently, the deprotection can be achieved using various methods. For instance, hydrazinium (B103819) formate (B1220265) has been successfully used to generate azines from carbonyl compounds in excellent yields, and these azines can be chemoselectively deprotected back to the corresponding carbonyls using reagents like triethylammonium (B8662869) chlorochromate. researchgate.net This process of protection and deprotection is generally efficient, with high yields for the regeneration of the original carbonyl compound.
Below is a table illustrating the regeneration of various carbonyl compounds from their corresponding azines, showcasing the effectiveness of this deprotection strategy.
Interactive Table 1: Regeneration of Carbonyl Compounds from Azines
| Entry | Azine Derived From | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde | Benzaldehyde | 92 |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde | 95 |
| 3 | 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde | 96 |
| 4 | Vanillin | Vanillin | 90 |
| 5 | Acetophenone (B1666503) | Acetophenone | 94 |
| 6 | Benzophenone | Benzophenone | 92 |
Data sourced from a study on the protection and deprotection of carbonyl compounds. researchgate.net
Ligand Chemistry in Coordination Compounds
The field of coordination chemistry has seen significant utilization of azine-based ligands. The characteristic di-imine linkage (C=N–N=C) provides key features for metal coordination. researchgate.netrsc.org The presence of lone electron pairs on the two nitrogen atoms makes them excellent donors for forming complexes with a variety of transition metals. researchgate.net Furthermore, the flexibility of the N-N single bond allows the ligand to adopt various conformations, enabling different coordination modes and the formation of structurally diverse metal complexes. researchgate.net This adaptability makes azines, including this compound, valuable building blocks in the design of coordination compounds with interesting properties and potential applications in areas like catalysis and materials science. rsc.orgacs.org
Formation of Metal Complexes (e.g., Palladium(II), Nickel(II) complexes)
Azine-based ligands readily form stable complexes with transition metals such as Nickel(II) and Palladium(II). The synthesis typically involves the reaction of the pre-formed azine ligand with a metal salt in a suitable solvent. chemijournal.com Alternatively, a metal-template approach can be employed, where the aldehyde and hydrazine precursors are reacted in the presence of a metal ion, leading directly to the formation of the metal-azine complex. mdpi.comnih.gov
For example, Nickel(II) complexes have been synthesized by refluxing an ethanolic solution of a Schiff base ligand with nickel(II) acetate. mdpi.com In other work, Ni(II) complexes with azine diphosphine ligands were prepared by reacting anhydrous NiX₂ (where X = Cl, Br, I) with the ligands. researchgate.net Similarly, Palladium(II) complexes have been synthesized with related thiosemicarbazone ligands, which share the imine functionality with azines. consensus.app The resulting complexes are often colored, crystalline solids and can be characterized by various spectroscopic and analytical techniques. chemijournal.com
Interactive Table 2: Synthesis Conditions for Representative Azine-Based Nickel(II) Complexes
| Ligand Precursors | Metal Salt | Solvent | Reaction Conditions | Resulting Complex |
|---|---|---|---|---|
| 2-Pyridine carboxaldehyde, 4-formylimidazole, Hydrazine monohydrate | NiCl₂·6H₂O | Methanol (B129727) | Stirring, followed by addition of NH₄PF₆ | Ni(HLH)₂₂ (unsymmetric azine complex) |
| (E)-2-(1-(2-(2,4-dinitrophenyl) hydrazono) ethyl)-4,5-dimethylphenol | Nickel chloride heptahydrate | Ethanol (B145695) | Reflux for 5-6 hours | Bis(2-((E)-1-(2-(2,4-dinitrophenyl) hydrazono) ethyl)-4,5-dimethylphenoxy) nickel dihydrate |
Data adapted from studies on the formation of Ni(II) complexes. chemijournal.commdpi.comnih.gov
Investigation of Coordination Modes and Stereochemistry of Azine-Based Ligands
The structural versatility of azine ligands allows for a variety of coordination modes when bound to a metal center. researchgate.net The specific mode depends on the steric and electronic properties of the ligand and the preferred geometry of the metal ion. The fundamental structure of this compound itself possesses a crystallographically imposed inversion center at the midpoint of the N-N bond, leading to a trans conformation with a torsion angle of 180° around the N-N bond. nih.govresearchgate.net The molecule exhibits a generally coplanar arrangement of its non-hydrogen atoms. nih.govresearchgate.net
When incorporated into metal complexes, azine ligands can act as bidentate, tridentate, or even tetradentate chelators. researchgate.netresearchgate.net Common coordination modes include:
Bridging Mode: The two nitrogen atoms of the azine group can bridge two different metal centers. researchgate.net
Tridentate Mode: In unsymmetric azines containing other donor groups (like a pyridyl ring), the ligand can coordinate in a tridentate fashion, involving one azine nitrogen, the nitrogen of the second heterocycle, and another donor atom. researchgate.netmdpi.com This often results in the formation of stable five- or six-membered chelate rings. mdpi.com
The stereochemistry of the resulting complexes is also of significant interest. For instance, nickel(II) complexes with unsymmetric azine-based ligands have been shown to adopt a pseudo-octahedral coordination geometry. mdpi.com The specific configuration of the azine ligand, such as (E,Z), can be locked in upon coordination, leading to specific stereochemical outcomes in the final complex. mdpi.comresearchgate.net
Interactive Table 3: Coordination Modes and Stereochemistry of Azine-Based Ligands
| Coordination Mode | Description | Example Complex Geometry |
|---|---|---|
| Symmetrical μ-{η²-(N−N)} | Azine moiety coordinates to two metal centers through the N-N bond. | Octahedral |
| Tridentate κ³N, N', N” | An unsymmetric ligand binds to a single metal center via three nitrogen atoms (e.g., pyridyl-N, imidazolyl-N, and one azine-N). | Pseudo-octahedral |
| (E,Z) Terdentate | An azine diphosphine ligand coordinates in an (E,Z) configuration, forming a bicyclic frame. | Square planar or Tetrahedral |
Information compiled from various studies on azine ligand coordination. researchgate.netmdpi.comresearchgate.netresearchgate.net
The crystal structure of this compound has been determined by X-ray diffraction, providing precise data on its molecular geometry.
Interactive Table 4: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₈H₂₀N₂O₄ |
| Molecular Weight | 328.36 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.775 (2) |
| b (Å) | 9.014 (3) |
| c (Å) | 14.081 (3) |
| β (°) | 100.42 (2) |
| Volume (ų) | 845.7 (4) |
| N-N Bond Distance (Å) | 1.414 (4) |
| C-N-N-C Torsion Angle (°) | 180 |
Data sourced from crystallographic studies. nih.govresearchgate.net
Selective Formation of Unsymmetric Multidentate Azine Ligands
While the reaction of hydrazine with a single aldehyde or ketone yields a symmetric azine, the synthesis of unsymmetric azines (derived from two different carbonyl precursors) presents a greater challenge due to the potential formation of a mixture of three products (two symmetric and one unsymmetric azine). researchgate.net A successful strategy to overcome this involves using a transition metal ion as a template. mdpi.comnih.gov
In this approach, a mixture of two different aldehydes (e.g., 2-pyridine carboxaldehyde and 4-formylimidazole) is reacted with hydrazine in the presence of a metal salt, such as Nickel(II) chloride. mdpi.comnih.govscilit.com The metal ion selectively directs the reaction to form a complex containing the unsymmetric azine ligand in high yield. mdpi.comnih.gov This method provides an elegant and efficient route to complex, multidentate ligands that would be difficult to synthesize otherwise. The resulting unsymmetric ligands can offer more sophisticated coordination environments compared to their symmetric counterparts, opening up possibilities for fine-tuning the properties of the final metal complex. mdpi.com
Conclusion and Future Research Perspectives
Synthesis of Current Knowledge on 2,4-Dimethoxybenzaldehyde (B23906) Azine
2,4-Dimethoxybenzaldehyde azine, with the chemical formula C₁₈H₂₀N₂O₄, is a symmetrical aromatic azine. rsc.org The existing body of scientific literature provides a solid foundation regarding its synthesis and structural characteristics. The compound is synthesized via the condensation reaction of 2,4-dimethoxybenzaldehyde with hydrazine (B178648) hydrate (B1144303). nih.gov A typical laboratory-scale synthesis involves reacting two molar equivalents of the aldehyde with one equivalent of hydrazine hydrate in a solvent such as methanol (B129727) at room temperature, which results in the precipitation of the light-yellow crystalline product. rsc.org
The molecular structure of this compound has been elucidated in detail through single-crystal X-ray diffraction analysis. rsc.org The molecule possesses a crystallographically imposed center of symmetry at the midpoint of the N-N single bond. rsc.orgresearchgate.net This results in a trans conformation about the C=N-N=C core, with a C1—N1—N1'—C1' torsion angle of 180°. researchgate.net The azine bridge has a characteristic N-N bond length of approximately 1.414 Å. rsc.org An important structural feature is the coplanarity of the methoxy (B1213986) groups with the benzene (B151609) rings, which suggests a degree of electronic conjugation between the electron-donating methoxy groups and the azine system. rsc.orgnih.gov The crystal packing of the compound is notable for the absence of significant π-π stacking interactions between the aromatic rings. rsc.orgresearchgate.net
The compound's solubility profile shows it is soluble in organic solvents like chloroform, benzene, and toluene, but insoluble in acetonitrile, methanol, and ethanol (B145695). nih.gov While its melting point has been determined to be 473 K (200 °C), comprehensive studies on its thermal stability and optical properties, such as UV-Vis absorption and fluorescence emission, are not extensively documented in current literature. nih.gov
The table below summarizes the key physical and crystallographic properties of this compound.
Table 1: Physicochemical and Crystallographic Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₂O₄ |
| Molar Mass | 328.36 g/mol |
| Appearance | Light yellow precipitate/Bright large yellow crystals |
| Melting Point | 473 K (200 °C) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| N-N Bond Length | 1.414 (4) Å |
| C1—N1—N1'—C1' Torsion Angle | 180° |
Data sourced from Islam et al. (2009). rsc.orgresearchgate.net
Identification of Unexplored Research Avenues and Challenges
Despite the detailed structural characterization, this compound remains a largely under-explored compound in terms of its chemical reactivity and potential applications. The current knowledge base presents several opportunities for new research.
Unexplored Research Avenues:
Precursor for Heterocyclic Synthesis: Azines are well-established precursors for the synthesis of various nitrogen-containing heterocyclic compounds like pyrazoles and pyrimidines. rsc.org The reactivity of the C=N bonds in this compound towards cycloaddition reactions has not been investigated. Research into its reactions with dienophiles or other reagents could yield novel heterocyclic systems with potentially interesting biological or material properties.
Coordination Chemistry and Metal Complexes: The two nitrogen atoms of the azine moiety and the oxygen atoms of the methoxy groups make this compound a potential multidentate ligand for the formation of metal-organic frameworks (MOFs) or discrete coordination complexes. researchgate.netresearchgate.net The synthesis and characterization of its metal complexes could lead to new materials with catalytic, magnetic, or optical properties.
Corrosion Inhibition: Schiff bases and azine derivatives have been reported as effective corrosion inhibitors for metals like mild steel, an effect attributed to the presence of heteroatoms (N, O) and aromatic rings that can adsorb onto the metal surface. nih.gov The potential of this compound as a corrosion inhibitor is a completely unexplored but promising area of research.
Optical and Electronic Properties: The conjugation indicated by its molecular structure suggests that this compound may possess interesting photophysical properties. rsc.orgnih.gov A systematic study of its UV-Vis absorption, fluorescence, and non-linear optical (NLO) properties is warranted. Such properties are foundational for applications in chemosensors, organic light-emitting diodes (OLEDs), or other optoelectronic devices. researchgate.net
Challenges:
Limited Reactivity Data: A significant challenge is the lack of fundamental data on the compound's reactivity. Without this, predicting reaction outcomes or designing synthetic pathways for new derivatives is difficult.
Processability and Solubility: While soluble in some organic solvents, its insolubility in common protic solvents like methanol and ethanol could pose challenges for certain applications or reaction conditions. nih.gov Further investigation into its solubility in a wider range of solvents is needed.
Potential for Further Development and Novel Applications in Interdisciplinary Research
The structural features of this compound position it as a candidate for development in several interdisciplinary fields. The presence of the C=N-N=C backbone, flanked by electron-rich aromatic rings, offers a versatile platform for innovation.
Materials Science: The ability of azines to form extended conjugated systems makes them building blocks for functional organic materials. researchgate.net Further research could focus on the synthesis of polymers or covalent organic frameworks (COFs) incorporating the this compound unit. researchgate.net These materials could be investigated for applications in gas storage, separation, or as organic semiconductors. researchgate.net
Medicinal Chemistry: Azine derivatives have a broad spectrum of reported biological activities, including anticancer and antimicrobial properties. researchgate.netnih.gov Although no biological studies have been performed on this specific compound, its structure warrants investigation. The methoxy substituents can enhance bioavailability and modulate biological activity. Future work could involve in vitro screening against various cell lines and pathogens.
Sensing and Diagnostics: The azine linkage and the aromatic rings could interact with specific analytes, leading to a change in optical properties like color or fluorescence. researchgate.net This opens up the possibility of developing this compound as a chemosensor for the detection of metal ions or environmentally relevant species.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 2,4-Dimethoxybenzaldehyde azine, and how can reaction efficiency be monitored?
- Methodological Answer : The synthesis typically involves refluxing equimolar amounts of 2,4-Dimethoxybenzaldehyde and hydrazine derivatives in absolute ethanol with catalytic glacial acetic acid for 4 hours. Reaction progress can be monitored via HPLC (retention time ~1.64 minutes under SQD-FA05 conditions) or TLC. Post-reaction, solvent evaporation under reduced pressure yields the azine as a crystalline solid .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?
- Methodological Answer :
- NMR : Singlets near δ 5.8 ppm (assigned to –NH protons in intermediates) disappear upon azine formation. Methoxy groups appear as distinct singlets (δ ~3.8–4.0 ppm) .
- IR : Stretching vibrations for C=N bonds (~1600 cm) and conjugated carbonyl groups (~1680 cm^{-1) .
- X-ray Diffraction : Confirms planar methoxy groups and conjugation with the benzene ring, with unit cell parameters (e.g., α = 6.775 Å, β = 9.014 Å) and refinement metrics (R-factor = 0.045) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use N95 masks, gloves, and eye protection (R36/37/38 hazard code). Ensure adequate ventilation and avoid skin contact. Waste disposal must comply with local regulations for irritants. Crystallization solvents (e.g., ethanol) require flammability precautions .
Advanced Research Questions
Q. How does the conjugated electronic structure of this compound influence its reactivity in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : The methoxy groups act as electron-donating substituents, enhancing conjugation and stabilizing transition states during oxidative addition with Pd(0). This facilitates C–H activation in azine N-oxides, enabling direct arylation at specific positions. Mechanistic studies suggest acetate ligands in Pd(OAc) pre-catalysts are critical for regioselectivity .
Q. How can researchers resolve discrepancies in crystallographic data when determining the azine’s structure?
- Methodological Answer : Use SHELX software (e.g., SHELXL-97) for refinement, ensuring a data-to-parameter ratio >10. Address twinning or absorption errors by reprocessing raw diffraction data (DENZO/SCALEPACK) and validating against metrics like wR2 (<0.12) and goodness-of-fit (~1.05). Comparative analysis with Cambridge Structural Database (CSD) entries (e.g., hydrazones with dihydroxybenzaldehyde fragments) can resolve ambiguities .
Q. What role does this compound play in the development of liquid-crystalline epoxy resins?
- Methodological Answer : The rigid azine core promotes nematic phase formation in epoxy resins, enhancing thermal stability (T >150°C). Curing studies show that the azine’s bifunctional reactivity enables cross-linking via glycidyl-terminated monomers, as confirmed by polarized optical microscopy and DSC .
Q. How can computational methods complement experimental data in analyzing the azine’s antioxidant activity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict radical scavenging mechanisms (e.g., H-atom transfer from methoxy groups). Experimental validation via H-ORAC assays shows moderate activity (H-ORAC = 308.71 µmol TE/g), correlating with electron-donating substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
